Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†

Chemical Communications Pub Date: 2016-08-16 DOI: 10.1039/C6CC06148F

Abstract

An unexpected domino process from Morita–Baylis–Hillman carbonates of isatins and acrylate and α-cyano-α,β-unsaturated ketones to deliver highly enantioenriched tetrahydrofuro[2′,3′:4,5]pyrano[2,3-b]indoles catalysed by cinchona-derived tertiary amines, involving α-regioselective cyclopropanation, ring-opening, and ring-closure cascade reactions, was disclosed. In contrast, spirooxindoles incorporating a cyclopentene motif were produced through [3+2] annulations by employing Morita–Baylis–Hillman carbonates from isatins and acrylonitrile under similar catalytic conditions. Density functional theory calculations were conducted to elucidate the novel domino process and the switchable annulation reactions.

Graphical abstract: Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons
Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†
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